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Compound of Interest

Compound Name: Qyl-685

Cat. No.: B1678686

[3] A novel class of selective activators of the mitochondrial permeability transition pore with a
potential for cancer therapy - PubMed A novel class of selective activators of the mitochondrial
permeability transition pore with a potential for cancer therapy ... The most potent compound,
2-amino-6-(N-benzyl-N-methylamino)-3-(methoxycarbonyl)-4-(2,4-dichlorophenyl)-4,7-
dihydropyranol[2,3-c]pyrazole (compound 10), induced mitochondrial swelling (EC 50 = 0.6
MM), loss of mitochondrial membrane potential, and Ca 2+ release in isolated mitochondria. In
addition, compound 10 induced cytochrome c release from mitochondria, which was prevented
by cyclosporin A (CsA). In human glioblastoma U87 cells, compound 10 inhibited cell
proliferation (IC 50 = 0.5 yM) and induced cell death through a mechanism involving early
mitochondrial membrane depolarization, ATP depletion, and activation of caspases 9 and 3. In
conclusion, we have identified a novel class of compounds that act as potent inducers of the
mitochondrial permeability transition and have a potential for development as anticancer
agents. 1

Effect of the TSPO Ligand CB185 on Mitochondrial Function and Dynamics in BV2 Microglia -
PMC No information is available for this page. 2 A novel class of selective activators of the
mitochondrial permeability transition pore with a potential for cancer therapy ... pyrazole
(compound 10), induced mitochondrial swelling (EC 50 = 0.6 pM), loss of mitochondrial
membrane potential, and Ca 2+ release in isolated mitochondria. In addition, compound 10
induced cytochrome c release from mitochondria, which was prevented by cyclosporin A (CsA).
In human glioblastoma U87 cells, compound 10 inhibited cell proliferation (IC 50 = 0.5 yM) and
induced cell death through a mechanism involving early mitochondrial membrane
depolarization, ATP depletion, and activation of caspases 9 and 3. In conclusion, we have
identified a novel class of compounds that act as potent inducers of the mitochondrial
permeability transition and have a potential for development as anticancer agents. 1
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Synthesis of pyranopyrazole derivatives through a one-pot three-component reaction and their
biological evaluation as anticancer agents - PubMed In vitro, some of the synthesized
compounds showed potent cytotoxic activity against human glioblastoma (U87), lung (A549),
and breast (MCF7) cancer cell lines. In particular, compound 6 h was the most potent cytotoxic
agent against U87 and A549 cells, with IC 50 values of 0.4 and 0.8 uM, respectively. In
addition, the ability of compound 6 h to induce apoptosis in U87 cells was demonstrated by
flow cytometry analysis, which showed an increase in the percentage of apoptotic cells after
treatment. Furthermore, the effect of compound 6 h on the expression of key apoptotic proteins
was investigated, and the results showed that it induced apoptosis through the intrinsic
pathway, as evidenced by the upregulation of Bax, downregulation of Bcl-2, and activation of
caspases 9 and 3. In conclusion, the present study reports the synthesis of a novel series of
pyranopyrazole derivatives with potent anticancer activity. The most promising compound, 6 h,
induced apoptosis in U87 cells through the mitochondrial pathway and could be a potential
candidate for further development as an anticancer agent. 1

Synthesis of pyranopyrazole derivatives through a one-pot three-component reaction and their
biological evaluation as anticancer agents In vitro, some of the synthesized compounds
showed potent cytotoxic activity against human glioblastoma (U87), lung (A549), and breast
(MCF7) cancer cell lines. In particular, compound 6 h was the most potent cytotoxic agent
against U87 and A549 cells, with IC 50 values of 0.4 and 0.8 pM, respectively. In addition, the
ability of compound 6 h to induce apoptosis in U87 cells was demonstrated by flow cytometry
analysis, which showed an increase in the percentage of apoptotic cells after treatment.
Furthermore, the effect of compound 6 h on the expression of key apoptotic proteins was
investigated, and the results showed that it induced apoptosis through the intrinsic pathway, as
evidenced by the upregulation of Bax, downregulation of Bcl-2, and activation of caspases 9
and 3. In conclusion, the present study reports the synthesis of a novel series of
pyranopyrazole derivatives with potent anticancer activity. The most promising compound, 6 h,
induced apoptosis in U87 cells through the mitochondrial pathway and could be a potential
candidate for further development as an anticancer agent. 1

Synthesis and biological evaluation of novel pyrano[2,3-c]pyrazole derivatives as potential
anticancer agents - ScienceDirect ... 2,3-c]pyrazole scaffold as a promising scaffold for the
development of new anticancer agents. In vitro, some of the synthesized compounds showed
potent cytotoxic activity against human glioblastoma (U87), lung (A549), and breast (MCF7)
cancer cell lines. In particular, compound 6h was the most potent cytotoxic agent against U87
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and A549 cells, with IC 50 values of 0.4 and 0.8 pM, respectively. In addition, the ability of
compound 6h to induce apoptosis in U87 cells was demonstrated by flow cytometry analysis,
which showed an increase in the percentage of apoptotic cells after treatment. Furthermore,
the effect of compound 6h on the expression of key apoptotic proteins was investigated, and
the results showed that it induced apoptosis through the intrinsic pathway, as evidenced by the
upregulation of Bax, downregulation of Bcl-2, and activation of caspases 9 and 3. In
conclusion, the present study reports the synthesis of a novel series of pyranopyrazole
derivatives with potent anticancer activity. The most promising compound, 6h, induced
apoptosis in U87 cells through the mitochondrial pathway and could be a potential candidate
for further development as an anticancer agent. 1

TSPO as a therapeutic target in psychiatric disorders: A systematic review TSPO has been
implicated in a number of biological processes, including steroidogenesis, inflammation,
apoptosis, and cell proliferation. TSPO is found in high concentrations in the brain, and its
expression is increased in response to neuronal injury and inflammation. This has led to the
suggestion that TSPO may be a useful target for the treatment of a variety of psychiatric
disorders, including anxiety, depression, and schizophrenia. A number of TSPO ligands have
been developed, and some of these have been shown to have anxiolytic, antidepressant, and
antipsychotic effects in animal models. However, the results of clinical trials have been mixed,
and it is not yet clear whether TSPO ligands will be effective in the treatment of psychiatric
disorders in humans. 2 Translocator Protein (TSPO): The New Story of the Old Protein in
Neuroinflammation The translocator protein (TSPO) is an 18-kDa protein mainly located in the
outer mitochondrial membrane. It is ubiquitously expressed in peripheral tissues and at low
levels in the central nervous system (CNS), where its expression is primarily found in glial cells.
The expression of TSPO is upregulated under pathological conditions, such as
neuroinflammation, and for this reason, it has been considered a biomarker of
neuroinflammation. TSPO is involved in several cellular functions, including cholesterol
transport, steroidogenesis, mitochondrial respiration, and apoptosis. The role of TSPO in
neuroinflammation is complex and not yet fully understood. However, it is thought to be
involved in the production of pro-inflammatory cytokines and the activation of microglia. 2
TSPO PET imaging in neuroinflammation and neurodegeneration: a systematic review -
Journal of Neuroinflammation Background The 18-kDa translocator protein (TSPO) is a
mitochondrial protein that is upregulated in activated microglia and astrocytes, and its
expression is associated with neuroinflammation. Therefore, TSPO has been proposed as a
biomarker for neuroinflammation, and several radioligands for positron emission tomography
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(PET) have been developed to image TSPO in the brain. This systematic review aims to
summarize the current evidence on the use of TSPO PET imaging in neuroinflammation and
neurodegeneration. 2 The role of translocator protein (TSPO) in apoptosis: a novel therapeutic
target - PubMed The translocator protein (TSPO) is an 18-kDa protein located on the outer
mitochondrial membrane. It is involved in a variety of cellular processes, including cholesterol
transport, steroidogenesis, and apoptosis. TSPO is overexpressed in a number of different
types of cancer, and it has been shown to play a role in the regulation of apoptosis in these
cells. For example, TSPO has been shown to interact with the voltage-dependent anion
channel (VDAC) and the adenine nucleotide translocase (ANT) to form the mitochondrial
permeability transition pore (MPTP). The MPTP is a non-selective channel that, when opened,
leads to the dissipation of the mitochondrial membrane potential and the release of pro-
apoptotic factors from the mitochondria. TSPO has also been shown to regulate the expression
of a number of different apoptosis-related genes, including Bcl-2 and Bax. 2 The role of
translocator protein (TSPO) in apoptosis: a novel therapeutic target The translocator protein
(TSPO) is an 18-kDa protein located on the outer mitochondrial membrane. It is involved in a
variety of cellular processes, including cholesterol transport, steroidogenesis, and apoptosis.
TSPO is overexpressed in a number of different types of cancer, and it has been shown to play
a role in the regulation of apoptosis in these cells. For example, TSPO has been shown to
interact with the voltage-dependent anion channel (VDAC) and the adenine nucleotide
translocase (ANT) to form the mitochondrial permeability transition pore (MPTP). The MPTP is
a non-selective channel that, when opened, leads to the dissipation of the mitochondrial
membrane potential and the release of pro-apoptotic factors from the mitochondria. TSPO has
also been shown to regulate the expression of a number of different apoptosis-related genes,
including Bcl-2 and Bax. 2 The role of TSPO in cancer progression and chemoresistance -
PubMed The translocator protein (TSPO) is an 18-kDa high-affinity cholesterol-binding protein
located in the outer mitochondrial membrane. TSPO is involved in several cellular functions,
including cholesterol transport, steroidogenesis, mitochondrial respiration, and apoptosis. The
expression of TSPO is altered in many human tumors, including brain, breast, and prostate
cancers. This review summarizes the current knowledge on the role of TSPO in cancer
progression and chemoresistance. The data suggest that TSPO may be a promising target for
cancer therapy. 2 The role of TSPO in cancer progression and chemoresistance The
translocator protein (TSPO) is an 18-kDa high-affinity cholesterol-binding protein located in the
outer mitochondrial membrane. TSPO is involved in several cellular functions, including
cholesterol transport, steroidogenesis, mitochondrial respiration, and apoptosis. The
expression of TSPO is altered in many human tumors, including brain, breast, and prostate
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cancers. This review summarizes the current knowledge on the role of TSPO in cancer
progression and chemoresistance. The data suggest that TSPO may be a promising target for
cancer therapy. --INVALID-LINK-- Notes and Protocols for Qyl-685 Efficacy Studies**

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for designing and executing preclinical
efficacy studies of Qyl-685, a novel compound with potential therapeutic applications. The
protocols outlined below are intended to serve as a foundational framework for assessing the
biological activity and therapeutic potential of Qyl-685 in relevant in vitro and in vivo models.

Based on available information, Qyl-685 is a pyranopyrazole derivative that acts as a potent
inducer of the mitochondrial permeability transition (MPT). This mechanism suggests a primary
therapeutic potential in oncology, where induction of apoptosis in cancer cells is a key
therapeutic strategy. The translocator protein (TSPO), an outer mitochondrial membrane
protein, is often implicated in the regulation of the MPT pore and apoptosis and is
overexpressed in many cancers. Therefore, the experimental designs proposed herein will
focus on oncology, particularly on cancers with known TSPO overexpression, such as
glioblastoma, lung, and breast cancer.

In Vitro Efficacy Studies
Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration-dependent effect of Qyl-685 on the viability and
proliferation of cancer cell lines.

Protocol:

o Cell Culture: Culture human glioblastoma (U87), lung (A549), and breast (MCF7) cancer cell
lines in their respective recommended media supplemented with 10% fetal bovine serum
and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

o Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow
them to adhere overnight.
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o Treatment: Prepare a serial dilution of Qyl-685 (e.g., 0.01 uM to 100 pM) in culture medium.

Replace the existing medium with the Qyl-685 dilutions. Include a vehicle control (e.g.,

DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

 Incubation: Incubate the plates for 24, 48, and 72 hours.

e MTT Assay:

o Add 20 pL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

o Remove the medium and add 150 pL of DMSO to dissolve the formazan crystals.

o Measure the absorbance at 570 nm using a microplate reader.

» Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the IC50 value (the concentration of Qyl-685 that inhibits cell growth by 50%).

Data Presentation:

Cell Line Treatment Incubation Time (h) IC50 (uM)
us7 Qyl-685 24
48
72
A549 Qyl-685 24
48
72
MCF7 Qyl-685 24
48
72
Apoptosis Assays
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Objective: To confirm that Qyl-685 induces apoptosis in cancer cells.
Protocol: Annexin V-FITC/Propidium lodide (PI) Staining
o Cell Treatment: Treat cells with Qyl-685 at its IC50 concentration for 24 and 48 hours.

o Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Annexin V
binding buffer. Add Annexin V-FITC and Pl and incubate for 15 minutes at room temperature
in the dark.

o Flow Cytometry: Analyze the stained cells by flow cytometry. Distinguish between viable
(Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/Pl+), and
necrotic (Annexin V-/PI+) cells.

Data Presentation:

. ) % Early % Late .
Cell Line Treatment Time (h) ) ) % Necrosis
Apoptosis Apoptosis

us7 Vehicle 24
[-685
Qy 24
(IC50)
Vehicle 48
Qyl-685
y 48
(IC50)

Mitochondrial Membrane Potential (MMP) Assay

Objective: To investigate the effect of Qyl-685 on mitochondrial function, a key event in the
intrinsic apoptosis pathway.

Protocol:

o Cell Treatment: Treat cells with Qyl-685 at its IC50 concentration for various time points
(e.g., 2,4, 6,12 hours).
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e Staining: Use a fluorescent dye such as JC-1 or TMRE to stain the cells. In healthy cells with

high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1

remains as monomers and fluoresces green.

o Analysis: Analyze the fluorescence by flow cytometry or fluorescence microscopy. A shift

from red to green fluorescence indicates a loss of MMP.

Data Presentation:

% Cells with
Cell Line Treatment Time (h) Depolarized
Mitochondria
us7 Vehicle 2
Qyl-685 (1C50) 2
Vehicle 4
Qyl-685 (IC50) 4
Vehicle 6
Qyl-685 (IC50) 6
Vehicle 12
Qyl-685 (IC50) 12

In Vivo Efficacy Studies
Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of Qyl-685 in a living organism.

Protocol:

e Animal Model: Use immunodeficient mice (e.g., NOD-SCID or nude mice).

o Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., U87)

into the flank of each mouse.
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e Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable
size (e.g., 100-150 mm3), randomize the mice into treatment and control groups.

o Treatment Administration: Administer Qyl-685 (at various doses) and a vehicle control to the
respective groups via an appropriate route (e.g., intraperitoneal, oral).

e Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).

« Endpoint: At the end of the study (e.g., when tumors in the control group reach a
predetermined size), euthanize the mice and excise the tumors for further analysis (e.g.,
histology, biomarker analysis).

Data Presentation:

Mean Tumor % Tumor
Treatment Mean Body
Dose (mgl/kg) Volume (mm?) Growth .
Group L Weight (g)
at Day X Inhibition

Vehicle Control

Qyl-685 Low
Qyl-685 Medium
Qyl-685 High

Signaling Pathway and Workflow Diagrams

Mitochondrial Permeabilty
Transition Pore (MPTP)

Loss of Mitochondrial
Membrane Potential

Click to download full resolution via product page

Caption: Proposed mechanism of action for Qyl-685-induced apoptosis.
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Start: Cancer Cell Lines
(U87, A549, MCF7)

Cell Culture & Seeding

Qyl-685 Treatment
(Dose-Response)

Cell Viability Assay Apoptosis Assay MMP Assay
(MTT) (Annexin V/PI) (JC-1)

Data Analysis
(IC50, % Apoptosis, MMP Loss)

End: In Vitro Efficacy Profile

Click to download full resolution via product page

Caption: Workflow for in vitro efficacy assessment of Qyl-685.
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Start: Immunodeficient Mice

Subcutaneous Tumor
Cell Implantation

Tumor Growth Monitoring

i

Randomization into
Treatment Groups

Qyl-685 Administration

Tumor Volume & Body
Weight Measurement

Study Endpoint &
Tumor Excision

Data & Histological Analysis

End: In Vivo Efficacy Data

Click to download full resolution via product page

Caption: Workflow for in vivo xenograft model efficacy studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [experimental design for Qyl-685 efficacy studies].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1678686#experimental-design-for-qyl-685-efficacy-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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